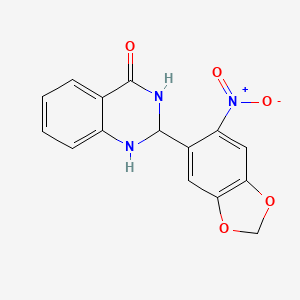

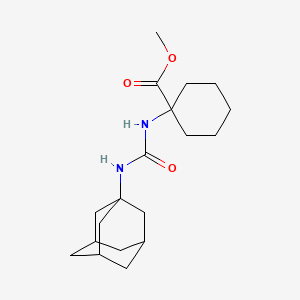

![molecular formula C13H12N4O3S B2514937 4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034351-89-6](/img/structure/B2514937.png)

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide" is a complex molecule that likely contains several heterocyclic structures, including a thiadiazole ring and a furo[2,3-c]pyridine moiety. These types of structures are often found in compounds with potential pharmacological activities. The presence of multiple heteroatoms (such as nitrogen, sulfur, and oxygen) within the rings suggests that the compound could exhibit a range of chemical behaviors and possibly interact with various biological targets.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that build up the desired molecular scaffold. While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic approaches are described. For example, the synthesis of related pyridine and thiazole derivatives is reported, where key steps include cycloaddition reactions, as well as the use of sulfuryl chloride and thiourea to introduce the thiazole ring . These methods could potentially be adapted to synthesize the compound of interest by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to feature a planar furo[2,3-c]pyridine core, with the thiadiazole ring introducing additional steric and electronic properties. Stereochemical investigations of similar compounds have been conducted using NMR spectroscopy, which could be applied to determine the configuration of any stereogenic centers in the compound . The presence of multiple rings and functional groups would likely result in a complex NMR spectrum, requiring advanced techniques such as 2D NMR for full elucidation.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For instance, the carboxamide moiety could participate in amide bond formation or hydrolysis reactions. The thiadiazole ring might engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. Intramolecular cyclization reactions, as seen with related furan derivatives, could also be relevant to the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings and the carboxamide group would contribute to the compound's polarity, solubility, and potential for hydrogen bonding. These properties would be important for its behavior in biological systems and could be predicted using computational methods or determined empirically through techniques such as HPLC . The compound's stability, melting point, and reactivity could also be assessed through experimental studies.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Compounds similar to "4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide" have been synthesized and evaluated for their antimycobacterial activities. For example, pyridines and pyrazines substituted with oxadiazole and thiadiazole rings have shown activity against Mycobacterium tuberculosis, suggesting potential for the development of new antitubercular agents (Gezginci, Martin, & Franzblau, 1998).

Anticancer Properties

Research on pyrazolopyrimidines and related derivatives has uncovered their potential as anticancer and anti-inflammatory agents. Certain synthesized compounds have demonstrated cytotoxic activities against cancer cell lines, indicating their usefulness in cancer research and potential therapeutic applications (Rahmouni et al., 2016).

Antiallergic Activity

Studies on compounds within the thiazole and pyrimidine families have also explored their antiallergic properties. Certain derivatives have been found to exhibit antiallergic activity, providing a foundation for the development of novel antiallergic therapeutics (Nohara et al., 1985).

Enzyme Inhibition

The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential for compounds in this chemical class to act as enzyme inhibitors with specific applications in combating tuberculosis (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name |

4-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-8-11(21-16-15-8)12(18)14-4-6-17-5-2-9-3-7-20-10(9)13(17)19/h2-3,5,7H,4,6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPWKQRVYXJGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

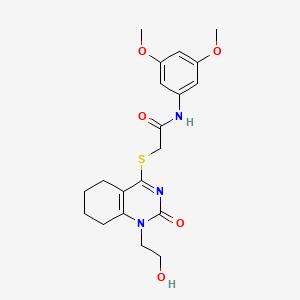

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)

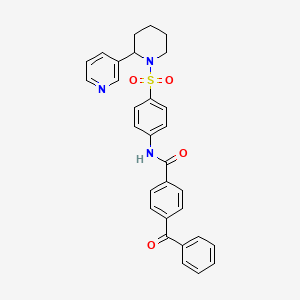

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

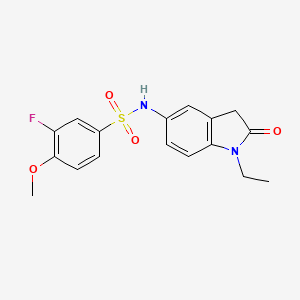

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)